molecular formula C8H16NO+ B14914098 4-Azoniaspiro[3.5]nonan-2-ol

4-Azoniaspiro[3.5]nonan-2-ol

Cat. No.: B14914098
M. Wt: 142.22 g/mol
InChI Key: XEHJOSYPNNEARP-UHFFFAOYSA-N
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Description

4-Azoniaspiro[3.5]nonan-2-ol is a spirocyclic compound featuring a quaternary ammonium ("azonia") group and a hydroxyl (-ol) moiety. The "spiro[3.5]nonane" core consists of two fused rings (one 3-membered and one 5-membered) sharing a single atom. The hydroxyl group contributes to hydrogen bonding, influencing reactivity and biological activity.

Properties

Molecular Formula

C8H16NO+

Molecular Weight

142.22 g/mol

IUPAC Name

4-azoniaspiro[3.5]nonan-2-ol

InChI

InChI=1S/C8H16NO/c10-8-6-9(7-8)4-2-1-3-5-9/h8,10H,1-7H2/q+1

InChI Key

XEHJOSYPNNEARP-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+]2(CC1)CC(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azoniaspiro[3.5]nonan-2-ol typically involves the reaction of a suitable spirocyclic precursor with a quaternizing agent. One common method involves the reaction of spiro[3.5]nonane-2-ol with a quaternizing agent such as methyl iodide or benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of 4-Azoniaspiro[3.5]nonan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Azoniaspiro[3.5]nonan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as halides, thiolates, or amines; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxo derivatives of 4-Azoniaspiro[3.5]nonan-2-ol.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Azoniaspiro[3.5]nonan-2-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: Utilized in the development of advanced materials, such as ion exchange membranes for fuel cells.

Mechanism of Action

The mechanism of action of 4-Azoniaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets and pathways. As a quaternary ammonium compound, it can disrupt cell membranes by interacting with phospholipid bilayers, leading to increased membrane permeability and cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

7-Azaspiro[3.5]nonan-2-ol Hydrochloride (CAS 587869-08-7)
  • Structure : Contains a secondary amine (aza) instead of a quaternary ammonium group. The hydrochloride salt neutralizes the amine, enhancing stability.
  • Key Differences : Lacks the permanent positive charge of azonia, reducing polarity. The hydrochloride salt improves solubility in polar solvents compared to the free base.
  • Applications : Used as a pharmaceutical intermediate due to its spirocyclic rigidity and amine functionality .
6-Oxaspiro[3.5]nonan-2-ol (CID 155894921)
  • Structure : Replaces the azonia group with an ether oxygen (oxa).
  • Key Differences : The oxygen atom reduces basicity and eliminates ionic character, decreasing water solubility. The hydroxyl group remains, enabling hydrogen bonding.
  • Applications: Potential use in organic synthesis for its stereochemical control and as a scaffold in drug design .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5)
  • Structure: Combines oxa, aza, and a phenyl substituent. The ketone (nonan-1-one) replaces the hydroxyl group.
  • Key Differences : The phenyl group introduces aromaticity and steric bulk, while the ketone enhances electrophilicity.
  • Applications : A versatile building block in pharmaceuticals, particularly for synthesizing kinase inhibitors or antimicrobial agents .
5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol (CAS 1367728-03-7)
  • Structure : Features benzyl and hydroxyl groups with oxa/aza heteroatoms.
  • Applications : Explored in central nervous system (CNS) drug development due to its hybrid polar/lipophilic character .

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